3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
It’s known that compounds with a similar structure, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting the reuptake and inducing the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
It’s known that similar compounds can affect the monoamine neurotransmitter pathways . These pathways play crucial roles in various physiological functions, including mood regulation, arousal, and sensory perception.
Pharmacokinetics
It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known actions of similar compounds, it can be inferred that it might produce effects somewhat similar to those of amphetamines, although it is much less potent and is thought to have relatively insignificant abuse potential .
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has shown promising neuroprotective and anti-inflammatory properties . The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Cellular Effects
The compound affects various types of cells and cellular processes . It influences cell function by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the compound change over time .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models . Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
The compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It may interact with various transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives with modified piperazine rings.
Scientific Research Applications
3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine moiety and have been studied for their affinity to alpha1-adrenergic receptors.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and has shown promising biological activities.
Uniqueness
What sets 3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one apart is its unique combination of a piperazine ring with a pyrido[2,3-d]pyrimidin-4-one core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-27-16-6-4-15(5-7-16)24-12-9-23(10-13-24)11-14-25-19(26)17-3-2-8-21-18(17)22-20(25)28/h2-8H,9-14H2,1H3,(H,21,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJNMLWQFLXWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=C(NC3=S)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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